molecular formula C15H18FNO5S B5423927 1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid

Cat. No. B5423927
M. Wt: 343.4 g/mol
InChI Key: QOSZDRSDCVEZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CSP-1103, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidine carboxylic acids and is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid acts as a potent and selective antagonist of the NMDA receptor, which is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, this compound can modulate the activity of glutamate, a neurotransmitter that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the reduction of oxidative stress, and the inhibition of inflammatory cytokine production. It has also been shown to improve cognitive function and reduce pain in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is its high potency and selectivity for the NMDA receptor, making it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, its limited solubility and stability may pose challenges for its use in in vivo experiments.

Future Directions

Future research on 1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid could focus on its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. It could also be studied for its anti-inflammatory and anti-oxidant properties, which could have implications for the treatment of various inflammatory diseases. Additionally, further studies could be conducted to optimize its pharmacokinetic properties and improve its solubility and stability for in vivo experiments.

Synthesis Methods

The synthesis of 1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid involves several steps, including the reaction of cyclopropylsulfonyl chloride with 2-fluorophenol to form the corresponding sulfonate ester, which is then coupled with piperidine-4-carboxylic acid using a palladium-catalyzed coupling reaction. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(cyclopropylsulfonyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-cyclopropylsulfonyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO5S/c16-12-3-1-2-4-13(12)22-15(14(18)19)7-9-17(10-8-15)23(20,21)11-5-6-11/h1-4,11H,5-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSZDRSDCVEZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.